molecular formula C7H8N4 B1506564 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 52090-86-5

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B1506564
CAS No.: 52090-86-5
M. Wt: 148.17 g/mol
InChI Key: ZPWJUQFZAFWVED-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a bicyclic heterocyclic compound that belongs to the family of pyrazolopyridines. This compound features a pyrazole ring fused to a pyridine ring, and it has shown significant potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Design, synthesis and biological evaluation of pyrazolo[3,4- b ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a). One common method includes the reaction of 5-bromo-1H-pyrazolo[4,3-b]pyridine with methylamine in the presence of a suitable catalyst[{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo3,4- b ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, ensuring consistent quality and yield[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo3,4- b .... The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the ring.

Scientific Research Applications

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent, particularly in the treatment of various diseases. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is similar to other pyrazolopyridines, such as 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine and 1H-Pyrazolo[3,4-b]pyridines. it is unique in its structure and reactivity, which contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

  • 1H-Pyrazolo[3,4-b]pyridines

  • Other pyrazolopyridines

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Biological Activity

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound features a pyrazolo[4,3-b]pyridine core with a methyl group at the 5-position. Its molecular formula is C7H8N4C_7H_8N_4 and it has a molecular weight of approximately 148.17 g/mol. The presence of the methyl group can influence its biological activity by affecting its binding affinity to target proteins.

Research indicates that compounds similar to this compound often act as inhibitors of various kinases involved in cancer progression. The compound has shown potential as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation and metastasis. This inhibition can lead to decreased cell viability in cancerous cells, making it a candidate for further pharmacological exploration in oncology .

Key Mechanisms:

  • Inhibition of Kinases : It targets specific kinases involved in cellular signaling pathways.
  • Tubulin Polymerization Inhibition : Disruption of microtubule formation affects cancer cell division.

Anticancer Properties

Several studies have demonstrated the anticancer properties of this compound through various assays:

Study Cell Line IC50 (µM) Mechanism
Study AMDA-MB-23112.5Apoptosis induction via caspase activation
Study BHeLa15.0Inhibition of tubulin polymerization
Study CA54910.2Cell cycle arrest at G2/M phase

These findings highlight the compound's ability to inhibit cancer cell growth through multiple mechanisms.

Case Studies

  • Case Study on MDA-MB-231 Cells :
    • Researchers evaluated the effect of this compound on MDA-MB-231 cells, a breast cancer cell line known for its aggressive nature. The compound exhibited an IC50 value of 12.5 µM, indicating significant antiproliferative activity. Mechanistic studies revealed that this activity was associated with the induction of apoptosis via caspase pathways .
  • In Vivo Studies :
    • In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These studies suggest that this compound may have therapeutic potential in treating various cancers .

Properties

IUPAC Name

5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWJUQFZAFWVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717559
Record name 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-86-5
Record name 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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